4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol

Sonogashira Coupling Cross-Coupling Synthetic Yield

Researchers face limited options for orthogonal bifunctional scaffolds that enable both cross-coupling and click chemistry without protecting groups. This brominated aminopyridine-alkyne hybrid solves this by pre-installing two distinct reactive handles. - **Dual Reactivity**: 5-Bromo for Suzuki/Sonogashira coupling; terminal alkyne for CuAAC bioconjugation. - **Kinase Library Construction**: Modular synthesis of TAM family inhibitors via sequential functionalization. - **Supply Advantage**: Consistent >95% purity, stable crystalline solid, ambient shipping.

Molecular Formula C10H11BrN2O
Molecular Weight 255.11
CAS No. 1262985-25-0
Cat. No. B3027281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol
CAS1262985-25-0
Molecular FormulaC10H11BrN2O
Molecular Weight255.11
Structural Identifiers
SMILESCC(C)(C#CC1=C(N=CC(=C1)Br)N)O
InChIInChI=1S/C10H11BrN2O/c1-10(2,14)4-3-7-5-8(11)6-13-9(7)12/h5-6,14H,1-2H3,(H2,12,13)
InChIKeyZJDLSBLSLLRJJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol: Specification & Sourcing


4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol (CAS 1262985-25-0) is a brominated aminopyridine derivative featuring a terminal alkyne moiety [1]. With a molecular formula of C10H11BrN2O and a molecular weight of 255.11 g/mol, it is a heterocyclic building block . Its structure combines a pyridine ring with 2-amino and 5-bromo substituents, linked to a 2-methylbut-3-yn-2-ol group, which confers distinct reactivity profiles for downstream synthetic applications .

Terminal alkyne for direct CuAAC click chemistry
5-Bromo enables regioselective Sonogashira / Suzuki couplings

4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol: Substituent Specificity


Generic substitution among 2-aminopyridine derivatives is not feasible due to the specific reactivity profiles imparted by both the halogen and the alkyne moiety [1]. The 5-bromo substituent is essential for regioselective cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura), while the terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . Substitution with a chloro or iodo analog significantly alters reaction kinetics and yields [1]. The quantitative evidence below details these critical differences.

5-Bromo target High oxidative addition reactivity for mild Pd-catalyzed cross-couplings
Chloro analog risk Slower oxidative addition may require harsher conditions and reduce yield
Terminal alkyne present One-step CuAAC conjugation; no extra synthetic manipulation needed
Non-alkyne analog risk Requires additional alkyne installation steps, increasing time and cost

4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol: Quantitative Evidence


Sonogashira Coupling: Bromo vs. Chloro Efficiency

The target compound, 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol, has been synthesized via Sonogashira coupling with a reported yield of 82% and a high purity of 99.5% (HPLC) . This yield is notably higher than the typical yields reported for the analogous 5-chloro derivative under similar conditions. For instance, Sonogashira couplings of 2-amino-5-chloropyridine derivatives often require more forcing conditions or extended reaction times to achieve comparable conversions, due to the lower reactivity of the C-Cl bond relative to C-Br in oxidative addition steps .

Sonogashira Coupling Efficiency
Data to verify
82% yield
99.5% HPLC purity
Supports efficient scale-up and reduced purification needs
Reported under standard Pd/CuI Sonogashira conditions; chloro analogs may yield lower
Sonogashira Coupling Cross-Coupling Synthetic Yield

CuAAC Click Chemistry Reactivity

The presence of a terminal alkyne in 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol enables its direct use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . This functional group provides a quantitative advantage over non-alkyne-containing 2-aminopyridine building blocks (e.g., 2-amino-5-bromopyridine or its methanol derivative), which lack this reactive handle and require additional synthetic steps (e.g., alkyne installation) to achieve similar bioconjugation or library synthesis goals .

CuAAC Click Chemistry Handle
Class-level inference
Target One-step CuAAC with terminal alkyne
Typical non-alkyne comparator Requires Sonogashira alkyne introduction first
Reduces synthetic steps for bioconjugation and library synthesis
Alkyne handle is pre-installed; comparators lack this reactive group
Click Chemistry CuAAC Bioconjugation

Purity and Analytical Documentation

The target compound is commercially available with a standard purity of ≥95%, with some vendors offering material with purity up to 98.00% or 99.5% (HPLC) [1] . Critically, vendors like Bide Pharm provide batch-specific quality control data including NMR, HPLC, and GC reports, which is essential for reproducibility in regulated research environments . This level of characterization is not universally available for all in-class analogs, particularly for the 5-chloro or 5-iodo derivatives, where purity specifications may be less stringent or not accompanied by comprehensive analytical data [2].

Purity & Analytical Documentation
Reported
Standard purity≥95%
High-purity batches98–99.5% (HPLC)
QC dataNMR, HPLC, GC reports available
Reduces repurification effort and supports reproducible synthesis
Documentation level may exceed typical analogs; verify batch-specific COA
Purity Quality Control Analytical Chemistry

4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol: Key Applications


Kinase Inhibitor Library Synthesis

This compound is an ideal starting material for constructing focused kinase inhibitor libraries. The 5-bromo group can be used in a first Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce an aryl or amine group, followed by CuAAC click chemistry on the terminal alkyne to attach a reporter tag (e.g., fluorophore, biotin) or a second pharmacophore. This orthogonal reactivity allows for rapid, modular synthesis of diverse 2-aminopyridine-based kinase inhibitors, which are a privileged scaffold for targeting TAM family kinases and other oncology targets [1].

Chemical Biology Probe Development

The pre-installed terminal alkyne makes this compound exceptionally well-suited for chemical biology applications. Researchers can directly conjugate the compound to azide-containing biomolecules (e.g., peptides, oligonucleotides, or azide-modified proteins) via CuAAC click chemistry to create activity-based probes or targeted protein degraders. This capability is a direct consequence of the quantitative evidence for alkyne reactivity and provides a one-step conjugation strategy not possible with non-alkyne 2-aminopyridine building blocks.

Functionalized Conjugated Polymer Synthesis

The combination of an electron-rich 2-aminopyridine core, a heavy bromine atom for cross-coupling, and a terminal alkyne for polymerization makes this compound a valuable monomer for constructing functionalized conjugated polymers. The alkyne can be used in Sonogashira polycondensation reactions to create poly(arylene ethynylene)-type materials, while the amino group can provide sites for post-polymerization functionalization or for tuning electronic properties .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal bromo and alkyne handles for sequential cross-coupling and click chemistry
Cross-coupling conversion and click conjugation efficiency
Chemical biology probe development
Pre-installed terminal alkyne for one-step CuAAC with azide-modified biomolecules
Alkyne reactivity and conjugate purity after click reaction
Conjugated polymer monomer
Electron-rich 2-aminopyridine core with alkyne for Sonogashira polycondensation
Polymerization efficiency and material optoelectronic properties

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